Ethyl estrone-16-methylcarboxylate
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Overview
Description
Ethyl estrone-16-methylcarboxylate is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the addition of an ethyl ester group at the 16th position of the estrone molecule. It is a small molecular drug primarily used as a discovery agent in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl estrone-16-methylcarboxylate typically involves the esterification of estrone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated systems for the precise control of reaction conditions. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl estrone-16-methylcarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-keto-estrone derivatives.
Reduction: Formation of 17-hydroxy-estrone derivatives.
Substitution: Formation of estrone-16-carboxylic acid.
Scientific Research Applications
Ethyl estrone-16-methylcarboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of ester derivatives of steroids.
Biology: Investigated for its potential effects on estrogen receptors and related pathways.
Medicine: Explored as a potential therapeutic agent for hormone-related disorders.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry
Mechanism of Action
Ethyl estrone-16-methylcarboxylate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. This binding regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: A more potent estrogen with a hydroxyl group at the 17th position.
Ethinylestradiol: A synthetic estrogen with an ethynyl group at the 17th position.
Uniqueness: Ethyl estrone-16-methylcarboxylate is unique due to the presence of the ethyl ester group at the 16th position, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its stability and bioavailability compared to other estrogens .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 2-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]acetate |
InChI |
InChI=1S/C22H28O4/c1-3-26-20(24)12-14-11-19-18-6-4-13-10-15(23)5-7-16(13)17(18)8-9-22(19,2)21(14)25/h5,7,10,14,17-19,23H,3-4,6,8-9,11-12H2,1-2H3/t14?,17-,18-,19+,22+/m1/s1 |
InChI Key |
SRWMNPAYNHYCEU-LRHWGCDKSA-N |
Isomeric SMILES |
CCOC(=O)CC1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |
Canonical SMILES |
CCOC(=O)CC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |
Origin of Product |
United States |
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